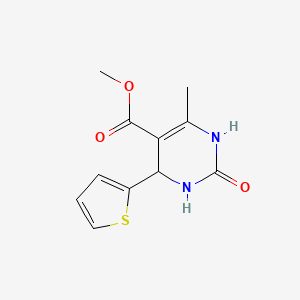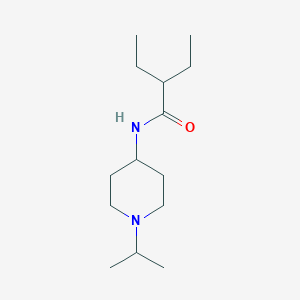
2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide, also known as DCDPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of cyclopropanecarboxamide derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research for this compound is in the field of neuroscience. 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been found to exhibit potent anticonvulsant activity, and has been shown to be effective in reducing seizure activity in animal models of epilepsy. Additionally, 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been found to exhibit neuroprotective effects, and has been shown to be effective in reducing neuronal damage in animal models of stroke and traumatic brain injury.
Wirkmechanismus
The exact mechanism of action of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide is not fully understood, but it is believed to involve modulation of ion channels in the brain. Specifically, 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been found to enhance the activity of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. This enhancement of GABA-A receptor activity is believed to be responsible for the anticonvulsant and neuroprotective effects of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide.
Biochemical and Physiological Effects:
In addition to its effects on the brain, 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has also been found to exhibit a range of interesting biochemical and physiological effects. For example, 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been found to inhibit the growth of cancer cells in vitro, and has been shown to be effective in reducing tumor growth in animal models of cancer. Additionally, 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been found to exhibit anti-inflammatory effects, and has been shown to be effective in reducing inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide for lab experiments is its potency and specificity. 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been found to exhibit potent and specific effects on ion channels in the brain, making it an ideal tool for studying the role of these channels in various physiological and pathological processes. However, one of the limitations of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide. One area of interest is in the development of novel derivatives of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide with improved solubility and pharmacokinetic properties. Additionally, further research is needed to fully elucidate the mechanism of action of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide, and to determine its potential applications in the treatment of various neurological and inflammatory diseases. Finally, there is a need for further research on the potential side effects of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide, particularly with regard to its effects on liver and kidney function.
Synthesemethoden
The synthesis of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide involves the reaction of 2,3-dimethylbenzonitrile with 2,2-dichloroacetyl chloride in the presence of triethylamine to form the corresponding acylated intermediate. The intermediate is then treated with lithium diisopropylamide and cyclopropanecarboxylic acid to yield 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide. The overall yield of this synthesis method is around 40%, and the purity of the final product is typically above 98%.
Eigenschaften
IUPAC Name |
2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-11-7-6-10-14(12(11)2)21-17(22)16-15(18(16,19)20)13-8-4-3-5-9-13/h3-10,15-16H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGDMDPKDYWZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2C(C2(Cl)Cl)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chloro-4-methylphenyl)-3-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B4978888.png)
![3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4978902.png)
![N-(4-{N-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4978910.png)
![3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4978918.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4978924.png)
![2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4978930.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4978944.png)
![{3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B4978945.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B4978952.png)
![6-(4-morpholinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4978955.png)
![N-(2-chlorophenyl)-2-(4-{[(4-ethylphenyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4978958.png)